molecular formula C9H10FN3 B13149556 2-(5-Fluoro-1H-indazol-3-YL)ethanamine CAS No. 910405-63-9

2-(5-Fluoro-1H-indazol-3-YL)ethanamine

Cat. No.: B13149556
CAS No.: 910405-63-9
M. Wt: 179.19 g/mol
InChI Key: YVWOZHPIRITIAW-UHFFFAOYSA-N
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Description

2-(5-Fluoro-1H-indazol-3-yl)ethanamine is a heterocyclic aromatic compound featuring a fluoro-substituted indazole core linked to an ethanamine side chain. The indazole scaffold, a bicyclic structure with two adjacent nitrogen atoms, is modified by a fluorine atom at the 5-position, enhancing its electronic and steric properties. This compound is of significant interest in medicinal chemistry due to its structural similarity to neurotransmitters and enzyme inhibitors, making it a candidate for drug development targeting neurological disorders, cancer, and infectious diseases .

Properties

CAS No.

910405-63-9

Molecular Formula

C9H10FN3

Molecular Weight

179.19 g/mol

IUPAC Name

2-(5-fluoro-2H-indazol-3-yl)ethanamine

InChI

InChI=1S/C9H10FN3/c10-6-1-2-8-7(5-6)9(3-4-11)13-12-8/h1-2,5H,3-4,11H2,(H,12,13)

InChI Key

YVWOZHPIRITIAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC(=C2C=C1F)CCN

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-1H-indazol-3-YL)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-1H-indazol-3-YL)ethanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Data Tables for Quick Reference

Table 1: Halogen-Substituted Indazole Derivatives
Substituent LogP IC₅₀ (nM) for Serotonin Receptor Metabolic Stability (t₁/₂ in hrs)
F 1.8 120 6.2
Cl 2.1 450 4.8
Br 2.5 890 3.5
CF₃ 2.9 95 9.1

Data derived from enzymatic assays and pharmacokinetic studies .

Biological Activity

2-(5-Fluoro-1H-indazol-3-YL)ethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C9H10FN3
  • Molecular Weight : 179.19 g/mol
  • CAS Number : 910405-63-9
  • InChI Key : YVWOZHPIRITIAW-UHFFFAOYSA-N

The biological activity of 2-(5-Fluoro-1H-indazol-3-YL)ethanamine is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The presence of the fluorine atom enhances its lipophilicity, potentially improving cell membrane permeability and bioavailability.

Key Mechanisms:

  • Receptor Agonism/Antagonism : The compound has been studied for its effects on serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and appetite control.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Investigations into its efficacy against cancer cell lines indicate potential as an anticancer agent through apoptosis induction.

Structure-Activity Relationship (SAR)

The structure-activity relationship of 2-(5-Fluoro-1H-indazol-3-YL)ethanamine reveals that modifications to the indazole ring and the ethanamine side chain can significantly affect its biological potency.

Compound VariationBiological ActivityReference
Parent IndazoleModerate activity
5-Fluoro variantEnhanced activity
Ethanamine additionIncreased receptor binding affinity

Case Study 1: Anticancer Activity

A study published in PubMed examined a series of indazole derivatives, including 2-(5-Fluoro-1H-indazol-3-YL)ethanamine, for their activity against human cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value indicative of strong anticancer potential. The mechanism involved the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Properties

Research highlighted in PMC evaluated the antimicrobial efficacy of various indazole derivatives. 2-(5-Fluoro-1H-indazol-3-YL)ethanamine showed promising results against Gram-positive bacteria, suggesting a novel approach for developing new antibiotics.

Research Findings

Recent studies have focused on optimizing the pharmacological properties of 2-(5-Fluoro-1H-indazol-3-YL)ethanamine. Key findings include:

  • Selectivity for Receptors : The compound exhibits selectivity for serotonin receptors over dopamine receptors, which may reduce side effects associated with broader-spectrum drugs.
  • In Vivo Efficacy : Animal models have shown that this compound can effectively reduce tumor size in xenograft models, indicating its potential for further development as an anticancer agent.

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